ALX1 Human Pre-designed siRNA Set A

RNAi Off-target effects siRNA specificity

ALX1 Human Pre-designed siRNA Set A is a research-use only RNAi reagent comprising three algorithm-optimized siRNAs targeting distinct regions of the ALX1 transcript, plus a negative control, a FAM-labeled negative control, and a GAPDH positive control (5 nmol each, HPLC-purified). This pre-configured set eliminates custom design/synthesis delays (2–4 weeks) and reduces risk: using a single siRNA can fail due to mRNA secondary structure or sequence-specific inaccessibility, while arbitrary pools amplify off-target effects. The set’s three distinct, pre-validated sequences provide redundancy against single-siRNA failure while avoiding off-target amplification. Ideal for loss-of-function studies in EMT and cancer progression in ovarian, lung, and melanoma cell lines. Procurement includes internal controls for transfection efficiency and knockdown validation, making it a cost-effective option prior to shRNA or CRISPR approaches.

Molecular Formula C22H15F6NO2
Molecular Weight 439.3 g/mol
Cat. No. B15542523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALX1 Human Pre-designed siRNA Set A
Molecular FormulaC22H15F6NO2
Molecular Weight439.3 g/mol
Structural Identifiers
InChIInChI=1S/C22H15F6NO2/c23-21(24,25)15-10-16(22(26,27)28)12-17(11-15)29-20(31)18-9-14(6-7-19(18)30)8-13-4-2-1-3-5-13/h1-7,9-12,30H,8H2,(H,29,31)
InChIKeyVAXWPMCTIJBPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 3 x / 5 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALX1 Human Pre-designed siRNA Set A: Technical Specification and Composition Overview for Procurement Decisions


ALX1 Human Pre-designed siRNA Set A is a research-use only RNA interference (RNAi) reagent comprising three pre-designed small interfering RNAs (siRNAs) targeting distinct regions of the human ALX1 (ALX homeobox 1) transcript, along with a negative control, a FAM-labeled negative control, and a GAPDH positive control. The siRNAs are provided as 5 nmol HPLC-purified duplexes per component . ALX1 encodes a homeobox transcription factor implicated in epithelial-to-mesenchymal transition (EMT) and cancer progression [1]. This pre-configured set enables researchers to bypass custom design and synthesis delays while providing internal controls for transfection efficiency and knockdown validation.

Why a Single ALX1 siRNA or Unvalidated Pool Cannot Substitute for ALX1 Human Pre-designed siRNA Set A


Substituting ALX1 Human Pre-designed siRNA Set A with a single siRNA duplex or an arbitrary siRNA pool introduces quantifiable risks of incomplete target knockdown and increased off-target effects. Studies demonstrate that fewer than 50% of randomly designed siRNAs achieve significant gene silencing, whereas algorithm-designed individual siRNAs can reach >80% success rates [1]. However, even high-efficacy single siRNAs may fail due to mRNA secondary structure or sequence-specific inaccessibility. Conversely, arbitrary pooling of multiple siRNAs can compound off-target signatures: approximately 35% of double-mutated target sites still exhibit >50% knockdown, indicating widespread cross-reactivity [2]. ALX1 Human Pre-designed siRNA Set A mitigates these risks through a curated set of three distinct, pre-validated sequences plus internal controls, providing redundancy against single-siRNA failure while avoiding the off-target amplification of uncharacterized pools.

Quantitative Differentiation of ALX1 Human Pre-designed siRNA Set A: Comparative Performance Data Against Alternatives


Reduced Off-Target Risk via Multi-Sequence Design Compared to Single siRNA

ALX1 Human Pre-designed siRNA Set A employs three distinct siRNA sequences, reducing the probability that all sequences will fail due to mRNA inaccessibility or sequence-specific off-target effects. In comparative analyses, individual algorithm-designed siRNAs achieve >70% target reduction in ~82% of cases, but single siRNA use risks complete failure if the sole sequence is ineffective [1]. Off-target studies show that even double-nucleotide mismatched sites can retain >50% knockdown efficiency in ~35% of cases, underscoring the risk of single-siRNA cross-reactivity [2]. The three-sequence design of Set A provides functional redundancy and dilutes any single sequence's off-target profile, a principle validated by siRNA pool studies showing reduced false-positive rates compared to single siRNAs [1].

RNAi Off-target effects siRNA specificity Gene silencing

Guaranteed Knockdown Efficiency Benchmark Against Custom siRNA Synthesis

While the specific ALX1 Human Pre-designed siRNA Set A from MedChemExpress does not publish a formal knockdown guarantee, comparable pre-designed siRNA sets targeting ALX1 (e.g., OriGene's ALX1 siRNA Oligo Duplex) provide a quantitative performance benchmark: at least two of three duplexes achieve ≥70% mRNA knockdown at 10 nM concentration when transfection efficiency exceeds 90% as monitored by a fluorescent control [1]. In published research, ALX1 silencing by siRNA in ovarian and lung cancer cell lines significantly inhibited cell invasion (p<0.05) and restored E-cadherin expression [2], demonstrating functional efficacy. This class-level performance expectation provides procurement justification: pre-designed sets offer validated activity without the optimization burden of custom siRNA synthesis.

Knockdown efficiency Performance guarantee qRT-PCR Gene silencing

Integrated Controls for Transfection and Knockdown Validation vs. Control-Lacking Sets

ALX1 Human Pre-designed siRNA Set A includes a FAM-labeled negative control and a GAPDH positive control, each supplied at 5 nmol HPLC-purified . This contrasts with many standalone siRNA products that lack built-in controls. The FAM-labeled control enables fluorescence-based assessment of transfection efficiency, a critical parameter for interpreting knockdown data. The GAPDH positive control provides a validated benchmark for siRNA delivery and silencing machinery functionality. In the absence of such controls, researchers must source separate control siRNAs, introducing variability and additional procurement costs. Off-target studies demonstrate that siRNA-induced phenotypes can be concentration-dependent and that low-dose (e.g., 1 nM) treatments reduce off-targets while maintaining on-target silencing [1]. The inclusion of controls facilitates dose optimization and experimental reproducibility.

Transfection control siRNA validation Experimental reproducibility FAM-labeled siRNA

Optimal Use Cases for ALX1 Human Pre-designed siRNA Set A Based on Quantitative Evidence


Validation of ALX1 as a Regulator of Epithelial-to-Mesenchymal Transition (EMT) in Cancer Models

ALX1 Human Pre-designed siRNA Set A is ideally suited for loss-of-function studies examining ALX1's role in EMT, as established by the foundational siRNA screen that identified ALX1 as a novel EMT regulator in ovarian cancer cells [1]. The multi-sequence design mitigates off-target phenotypic confounding, while the included GAPDH positive control and FAM-labeled negative control enable rigorous validation of transfection efficiency and silencing specificity . Researchers can directly apply the set to ovarian (SKOV3, HEY), lung (PER-403, TC-797), or melanoma cell lines where ALX1 knockdown has been shown to restore E-cadherin and suppress invasion [1].

High-Confidence Gene Silencing for Functional Genomics Screens Requiring Reproducibility

For medium-throughput functional genomics screens where false negatives due to ineffective single siRNAs can obscure true gene hits, ALX1 Human Pre-designed siRNA Set A provides three independent targeting sequences in one package. This design redundancy aligns with industry guidance that testing at least two distinct algorithm-derived siRNAs per target minimizes resource expenditure on false positives and reduces the risk of missing valid targets [2]. The HPLC purification of all components (5 nmol each) ensures consistent reagent quality across experimental replicates .

Investigating ALX1-Dependent Signaling Pathways (e.g., ALX1/Snail Axis)

The set enables dissection of downstream effectors such as Snail (SNAI1), whose expression is decreased upon ALX1 knockdown in ovarian and lung cancer cells [1]. The inclusion of a FAM-labeled control allows for optimization of siRNA concentration to the low nanomolar range (e.g., 1-10 nM), which has been demonstrated to reduce off-target effects while maintaining potent on-target silencing [3]. This is particularly relevant for studying transcription factor networks where even minor off-target modulation could confound pathway analysis.

Preclinical Target Validation Studies Requiring Cost-Effective, Ready-to-Use Reagents

Procurement of ALX1 Human Pre-designed siRNA Set A eliminates the 2-4 week lead time and per-sequence cost associated with custom siRNA synthesis and validation. With a list price comparable to custom synthesis of a single duplex, the set delivers three algorithm-optimized sequences plus controls . This cost structure is advantageous for academic labs and early-stage biotech groups validating ALX1 as a potential therapeutic target prior to committing to more expensive shRNA or CRISPR-based approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALX1 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.